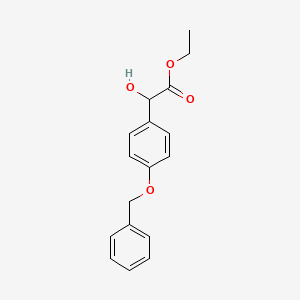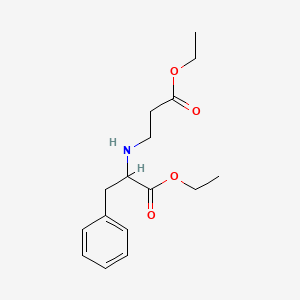
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromo-3-phenylpropanoate with 2-ethoxycarbonylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted esters and amines.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2-ethoxycarbonylamino)-3-phenyl-propanoate
- Ethyl 2-(2-ethoxycarbonylethylamino)-3-methyl-propanoate
- Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-butanoate
Uniqueness
Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
5464-50-6 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
ethyl 2-[(3-ethoxy-3-oxopropyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H23NO4/c1-3-20-15(18)10-11-17-14(16(19)21-4-2)12-13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3 |
Clave InChI |
LCUOUDBPQTXVDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNC(CC1=CC=CC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


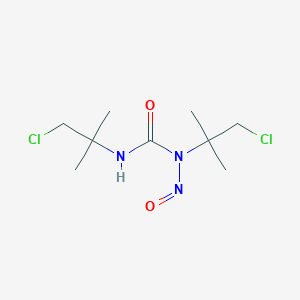
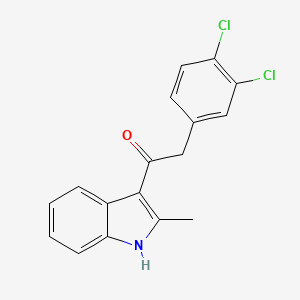
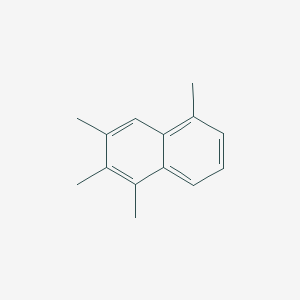

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
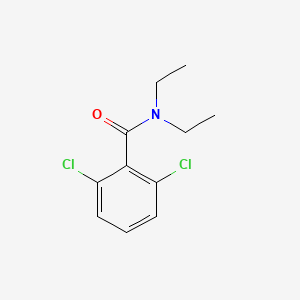
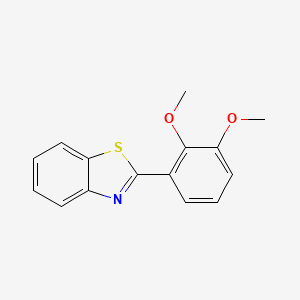

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)
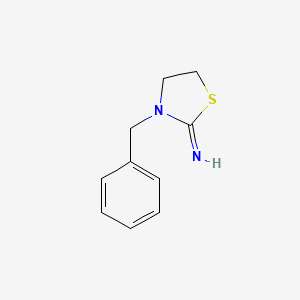
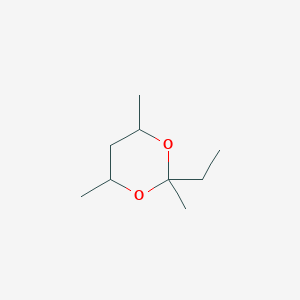
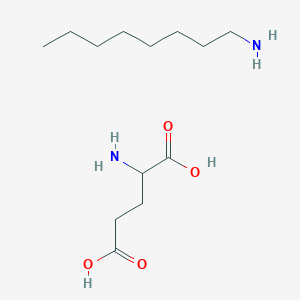
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
